molecular formula C8H11BO4 B6303854 3-(Hydroxymethyl)-2-methoxyphenylboronic acid CAS No. 2121512-79-4

3-(Hydroxymethyl)-2-methoxyphenylboronic acid

Cat. No. B6303854
CAS RN: 2121512-79-4
M. Wt: 181.98 g/mol
InChI Key: YSQPRXUKWRVEGW-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-methoxyphenylboronic acid (HMPB) is a boronic acid derivative that has been widely studied in recent years due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry. HMPB is a versatile reagent with a wide range of reactivity and selectivity, making it an attractive choice for many chemical and biological processes. HMPB is also a valuable tool for studying the structure and function of proteins, as it can be used to modify the structure and activity of proteins in a variety of ways.

Scientific Research Applications

Boronic acids, including 3-(Hydroxymethyl)-2-methoxyphenylboronic acid, are versatile compounds in organic synthesis and chemical research. They are crucial for various applications due to their ability to form reversible covalent bonds with diols and amino acids. This property is particularly useful in the development of sensors, drug delivery systems, and organic synthesis methodologies.

Applications in Sensing Technologies

Recent advancements have leveraged the unique properties of boronic acids for the development of highly selective sensors. For instance, boronic acids have been utilized in the construction of glucose sensors, exploiting their ability to bind sugars selectively. This application is critical in the management of diabetes, where accurate and responsive glucose monitoring is essential. The development of electrochemical biosensors based on phenylboronic acid and its derivatives highlights the potential of these compounds in creating sensitive and selective sensing platforms for biological and environmental monitoring (Anzai, 2016).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds like caprylic acid have been found to interact with targets such as serine hydroxymethyl transferase . Caprylic acid competes with phenyl-serine at the binding sites, decreasing the enzymatic activity of the target

Biochemical Pathways

For instance, indole derivatives, which share some structural similarities with the compound , have been found to affect a wide range of biochemical pathways . Another example is the mevalonate pathway, which begins with acetyl-CoA and ends with the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 3-(Hydroxymethyl)-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of similar compounds . .

properties

IUPAC Name

[3-(hydroxymethyl)-2-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-4,10-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQPRXUKWRVEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CO)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217091
Record name Boronic acid, B-[3-(hydroxymethyl)-2-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121512-79-4
Record name Boronic acid, B-[3-(hydroxymethyl)-2-methoxyphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(hydroxymethyl)-2-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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